molecular formula C8H10ClN3OS B13524678 2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride

2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride

Cat. No.: B13524678
M. Wt: 231.70 g/mol
InChI Key: LWEQVCUOTZVNRB-UHFFFAOYSA-N
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Description

2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride is a compound that features a thiophene ring, an oxadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride typically involves the reaction of thiophene derivatives with amidoximes and isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. For instance, derivatives of oxadiazole have been shown to affect acetylcholine receptors, making them potential candidates for nematicidal activity . The compound’s structure allows it to bind to these receptors and disrupt their normal function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride is unique due to its combination of a thiophene ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H10ClN3OS

Molecular Weight

231.70 g/mol

IUPAC Name

2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9N3OS.ClH/c9-3-1-7-10-8(11-12-7)6-2-4-13-5-6;/h2,4-5H,1,3,9H2;1H

InChI Key

LWEQVCUOTZVNRB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CCN.Cl

Origin of Product

United States

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